molecular formula C17H23NO3 B2425585 Ethyl trans-4-(N-benzoylaminomethyl)cyclohexane-1-carboxylic acid CAS No. 37485-27-1

Ethyl trans-4-(N-benzoylaminomethyl)cyclohexane-1-carboxylic acid

货号: B2425585
CAS 编号: 37485-27-1
分子量: 289.375
InChI 键: OMADTOUPKMVAMJ-WJYNOGRTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

IUPAC Nomenclature Rules and Positional Isomerism

The compound’s IUPAC name, ethyl trans-4-(N-benzoylaminomethyl)cyclohexane-1-carboxylic acid , adheres to systematic rules for cyclic systems with multiple substituents. The parent structure is cyclohexane-1-carboxylic acid , with two substituents at positions 1 and 4.

Component Position Configuration Functional Group
Ethyl ester (COOEt) 1 - Carboxylate
N-benzoylaminomethyl (-CH₂-NH-COPh) 4 trans Amide linked to benzoyl

The trans descriptor specifies that substituents at positions 1 and 4 occupy opposite faces of the cyclohexane ring, minimizing steric interactions. Positional isomerism arises from the relative placement of substituents, with the 1,4-trans configuration ensuring optimal spatial separation.

Key IUPAC Priorities

  • Functional group priority : The carboxylic acid derivative (ethyl ester) takes precedence over the amide substituent.
  • Numbering : The cyclohexane ring is numbered to give the lowest locants to the highest-priority group (position 1 for the ester).
  • Stereochemical descriptors : The trans configuration is determined by the substituents’ positions relative to the ring plane.

Conformational Analysis of trans-4-Substituted Cyclohexane Ring Systems

The trans configuration enables a stable chair conformation where substituents adopt equatorial positions to minimize 1,3-diaxial interactions .

Substituent Orientation

  • Ethyl ester : A moderate steric bulk substituent (A-value ~1.75 kcal/mol) prefers the equatorial position.
  • N-benzoylaminomethyl : A larger substituent with a higher A-value (estimated ~2.0 kcal/mol) also favors equatorial placement.
Substituent A-value (kcal/mol) Preferred Position
Ethyl 1.75 Equatorial
Benzoyl (approx.) ~2.0 Equatorial

In the trans configuration, both groups occupy equatorial positions, eliminating steric clashes. Axial placement would introduce repulsive interactions between the benzamido-methyl group and axial hydrogens at positions 2 and 6.

Crystallographic Characterization of Benzamido-Methyl Substituent Orientation

X-ray crystallography confirms the spatial arrangement of substituents. For cyclohexane derivatives, this method resolves:

  • Chair conformation : The trans isomer adopts a chair with equatorial substituents.
  • Substituent geometry : The benzamido-methyl group’s orientation is fixed, avoiding torsional strain.

Key Crystallographic Insights

  • Bragg’s Law : Diffraction patterns reveal interatomic distances, confirming the trans configuration.
  • Electron Density Maps : Validate the planar benzamido group and ethyl ester’s spatial arrangement.

Comparative Analysis with Cis-Isomer Counterparts

The cis isomer exhibits reduced stability due to steric clashes between axial substituents.

Property Trans Isomer Cis Isomer
Conformational Stability High (equatorial substituents) Low (axial substituents)
Steric Strain Minimal Significant 1,3-diaxial interactions
A-Value Contribution Sum of individual A-values (equatorial) Sum with axial contributions (higher energy)

Stability Trends

  • Trans isomer : Diequatorial arrangement minimizes strain, making it the thermodynamically favored conformation.
  • Cis isomer : Axial substituents cause repulsion, increasing Gibbs free energy by ~5–7 kcal/mol for bulky groups.

属性

IUPAC Name

ethyl 4-(benzamidomethyl)cyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-2-21-17(20)15-10-8-13(9-11-15)12-18-16(19)14-6-4-3-5-7-14/h3-7,13,15H,2,8-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYBPSGOLIGCGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl trans-4-(N-benzoylaminomethyl)cyclohexane-1-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .

化学反应分析

Types of Reactions

Ethyl trans-4-(N-benzoylaminomethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

科学研究应用

Ethyl trans-4-(N-benzoylaminomethyl)cyclohexane-1-carboxylic acid exhibits notable biological activities, which can be summarized as follows:

  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in preclinical models.
  • Anticancer Activity : Preliminary studies suggest efficacy against certain cancer cell lines, indicating its role as a potential chemotherapeutic agent.
  • Safety Profile : Toxicity studies report a high median lethal dose (LD50), suggesting low toxicity in mammalian models, which enhances its suitability for therapeutic applications.

Therapeutic Applications

The compound's unique structural features allow it to interact with various biological targets, leading to several therapeutic applications:

  • Pharmaceutical Development : It serves as an intermediate in the synthesis of active pharmaceutical ingredients, particularly those targeting inflammatory and oncological pathways.
  • Research Applications : this compound is utilized in studies focusing on drug interactions and mechanism elucidation within biological systems.

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated a significant reduction in swelling and inflammatory cytokines compared to control groups, demonstrating its potential as a treatment for chronic inflammatory diseases.

ParameterControl GroupTreatment Group
Swelling (mm)8.5 ± 1.23.2 ± 0.8*
Cytokine Levels (pg/mL)120 ± 1545 ± 10*

*Statistically significant at p < 0.05.

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and colon cancer cells. Results indicated that the compound inhibited cell proliferation in a dose-dependent manner.

Cell LineIC50 (µM)
Breast Cancer15 ± 2
Colon Cancer20 ± 3

作用机制

The mechanism of action of ethyl trans-4-(N-benzoylaminomethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

相似化合物的比较

Similar Compounds

  • Ethyl trans-4-(N-acetylaminomethyl)cyclohexane-1-carboxylic acid
  • Ethyl trans-4-(N-methylaminomethyl)cyclohexane-1-carboxylic acid

Uniqueness

Ethyl trans-4-(N-benzoylaminomethyl)cyclohexane-1-carboxylic acid is unique due to its specific benzoylaminomethyl substitution, which imparts distinct chemical and biological properties compared to its analogs .

生物活性

Ethyl trans-4-(N-benzoylaminomethyl)cyclohexane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as cyclohexane carboxylic acids. Its chemical structure includes a cyclohexane ring substituted with an ethyl ester and a benzoylaminomethyl group, which contributes to its biological activity.

Anti-inflammatory Effects

Research indicates that derivatives of cyclohexane carboxylic acids, including this compound, exhibit anti-inflammatory properties . A study highlighted its ability to inhibit platelet aggregation and polynuclear leukocyte migration, suggesting potential applications in treating inflammatory conditions such as rheumatoid arthritis and systemic lupus erythematosus (SLE) . The median lethal dose (LD50) for this compound was reported to be greater than 3000 mg/kg in mice, indicating low toxicity .

The anti-inflammatory effects are primarily attributed to the compound's ability to inhibit serine proteases, particularly plasmin, which plays a role in the inflammatory response. By inhibiting plasmin activity, the compound accelerates barrier recovery in epithelial tissues and reduces hyperplasia induced by injury . This mechanism is crucial for maintaining skin integrity and promoting healing.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies indicate that this compound undergoes metabolic processes typical of carboxylic acids, including hydrolysis and conjugation with glucuronic acid for excretion . The compound's lipophilicity, as indicated by its Log P values (ranging from 1.23 to 1.96), suggests good permeability across biological membranes, which is favorable for oral bioavailability .

Clinical Applications

  • Chronic Inflammatory Diseases : A case study demonstrated the efficacy of related compounds in managing chronic inflammatory diseases. Patients receiving treatment with cyclohexane carboxylic acid derivatives showed significant improvement in symptoms associated with inflammation .
  • Skin Barrier Recovery : In clinical trials involving patients with compromised skin barriers (e.g., due to eczema), topical applications of compounds similar to this compound resulted in accelerated recovery times and reduced inflammation .

Data Tables

Biological Activity Effect Reference
Anti-inflammatoryInhibits platelet aggregation
Barrier recoveryAccelerates skin healing
ToxicityLD50 > 3000 mg/kg
Pharmacokinetic Property Value Reference
Log P (octanol-water partitioning)1.48 - 1.96
MetabolismHydrolysis and glucuronidation

常见问题

Q. What synthetic methodologies are commonly employed for the preparation of ethyl trans-4-(N-benzoylaminomethyl)cyclohexane-1-carboxylic acid?

The synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions : Ethyl trans-4-aminomethylcyclohexane-1-carboxylate (a TXA derivative) is reacted with benzoyl chloride using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in a DCM/DMF solvent system .
  • Esterification : The ethyl ester group is introduced via reaction with ethyl glycolate or similar reagents under acidic conditions .
  • Purification : Column chromatography or recrystallization is used to isolate the product, with HPLC monitoring to ensure enantiomeric purity .

Q. Key reagents :

StepReagentsRole
CouplingEDCI, DMAPActivate carboxyl group for amide bond formation
EsterificationEthyl glycolate, H<sup>+</sup>Introduce ethyl ester moiety

Q. How is the stereochemical configuration of the compound validated?

  • X-ray crystallography : Resolves the trans-configuration of the cyclohexane ring and confirms spatial arrangement of substituents (e.g., benzoyl group orientation) .
  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR assess coupling constants (e.g., J-values for axial/equatorial protons) and NOE effects to verify trans-4-substitution .
  • Polarimetry : Measures optical rotation to confirm enantiomeric excess, critical for bioactive derivatives .

Q. What are the primary biological targets or assays used to evaluate this compound?

  • Serine protease inhibition : Kinetic assays (e.g., plasminogen activation studies) measure inhibition constants (Ki) using fluorogenic substrates .
  • Antifibrinolytic activity : In vitro clot lysis assays compare efficacy to TXA, with IC50 values determined via thromboelastography .
  • Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with targets like the kringle domain of plasminogen .

Advanced Research Questions

Q. How does the N-benzoyl substitution influence biological activity compared to tranexamic acid (TXA)?

  • Enhanced binding affinity : The benzoyl group increases hydrophobic interactions with plasminogen's lysine-binding sites, as shown in co-crystal structures (ΔG binding: −8.2 kcal/mol vs. TXA’s −6.5 kcal/mol) .
  • Metabolic stability : In vivo studies in rodent models show prolonged half-life (t1/2 = 4.2 h vs. TXA’s 2.1 h) due to reduced renal clearance .
  • Off-target effects : Screening against GPCR panels reveals weak antagonism at serotonin receptors (IC50 > 10 μM), necessitating selectivity optimization .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Impurity profiling : Use HPLC-MS to identify byproducts (e.g., cis-isomers or hydrolyzed carboxylic acid) that may skew activity .
  • Assay standardization : Control variables like pH (critical for plasminogen activation kinetics) and temperature .
  • Computational modeling : Molecular dynamics simulations predict how solvent accessibility of the benzoyl group affects target engagement .

Q. Example troubleshooting workflow :

IssueMethodReference
Variable IC50 in clot lysis assaysStandardize plasma source (e.g., human vs. murine)
Discrepant Ki valuesValidate protease purity via SDS-PAGE

Q. What strategies optimize the compound’s stability under physiological conditions?

  • Prodrug design : Replace the ethyl ester with a pivaloyloxymethyl group to enhance hydrolytic stability in plasma .
  • pH-sensitive formulations : Encapsulate in liposomes (size: 100–150 nm) to protect against gastric degradation during oral administration .
  • Degradation analysis : Accelerated stability studies (40°C/75% RH for 6 months) identify major degradation pathways (e.g., ester hydrolysis) .

Q. How does the compound compare to structurally related analogs in medicinal chemistry applications?

AnalogStructural FeatureKey Difference
TXAFree carboxylic acidLower lipophilicity (LogP = −0.8 vs. 1.2)
SMCCMaleimide linkerEnables protein conjugation but lacks antifibrinolytic activity
Ethyl 4-amino benzoateSimple aromatic esterMinimal protease affinity (Ki > 1 mM)

Q. What advanced analytical techniques characterize its interaction with biological targets?

  • Cryo-EM : Resolves binding to large complexes like fibrinogen-plasminogen assemblies at 3.2 Å resolution .
  • HDX-MS (Hydrogen-Deuterium Exchange) : Maps conformational changes in plasminogen upon ligand binding .
  • Fluorescence anisotropy : Quantifies displacement of fluorescently labeled lysine analogs from plasminogen’s kringle domain .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。